The compound "1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one" is a structurally complex molecule that may have various applications in the field of medicinal chemistry and drug development. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for their biological activities and potential therapeutic uses. For instance, Sodium 4-phenylbutyrate (4-PBA) has been explored for its neuroprotective effects and as a treatment for certain blood disorders1. Additionally, a series of 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes have been synthesized and evaluated for their ability to inhibit heme oxygenase, an enzyme with significant implications in oxidative stress and inflammation2. Furthermore, the synthesis of 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one has been reported, showcasing the potential for chloro-substituted phenyl compounds in chemical synthesis3.
The applications of compounds structurally related to "1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one" span across various fields of medicine and chemistry. The neuroprotective properties of 4-PBA suggest its potential use in treating cerebral ischemia and possibly other neurodegenerative conditions1. Its ability to act as a chemical chaperone opens up possibilities for treating protein misfolding diseases. The heme oxygenase inhibitors, with their selective inhibition of the HO-1 isozyme, could be valuable in conditions where modulation of oxidative stress is desired, such as in inflammatory diseases or cancer2. The synthesis of chloro-substituted phenyl compounds, as demonstrated in the synthesis of 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one, indicates the utility of these molecules in organic synthesis, potentially leading to the development of new pharmaceuticals or materials3.
1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one can be synthesized through a Friedel-Crafts acylation reaction. The general method involves the following steps:
The reaction conditions are crucial for optimizing yield and purity:
For industrial applications, the synthesis may be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield.
The molecular structure of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one can be analyzed as follows:
1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one participates in various chemical reactions:
The specific conditions (temperature, solvent, catalysts) will influence the reaction pathways and products formed.
The mechanism of action for 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one involves interactions with biological targets:
Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a subject of interest for pharmaceutical development .
The applications of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one span multiple fields:
Research is ongoing to explore its efficacy as a pharmaceutical agent targeting specific diseases or biological pathways.
Utilized in producing specialty chemicals due to its unique structural properties .
The compound exhibits a well-defined molecular architecture centered on a ketone functional group. The IUPAC name 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one precisely describes its structure: a butan-1-one chain where the carbonyl carbon (C1) is attached to a para-substituted phenyl ring (bearing a -OCH₂CH₂Cl group) and the adjacent carbon (C2) is bonded to a phenyl ring. Alternative nomenclature includes 1-[4-(2-Chloroethoxy)phenyl]-2-ethyl-2-phenylethanone, reflecting the ethyl-phenyl substitution pattern on the alpha carbon [3] [4] [6].
Key Structural Features:
Table 1: Physicochemical Properties of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 302.80 g/mol | - |
Density | 1.132 ± 0.06 g/cm³ | Predicted |
Boiling Point | 445.3 ± 25.0 °C | Predicted at 760 mmHg |
Melting Point | 60–63 °C | Experimental observation |
Flash Point | 167.9 °C | - |
Solubility | Chloroform, DMSO, Methanol | Room temperature |
LogP (Partition Coefficient) | 4.68 | Indicates high lipophilicity |
Refractive Index | 1.558 | - |
Data compiled from [4] [5] [6].
Crystallographic studies of structurally analogous compounds (e.g., 1-(4-(2-chloroethoxy)phenyl)ethanone) reveal that the chloroethoxy chain adopts an extended conformation relative to the aromatic plane, minimizing steric clashes. While direct single-crystal data for this specific compound is limited in the retrieved literature, bond lengths and angles are expected to align with standard values for aryl ketones and alkyl chlorides [8].
The documented synthesis of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one emerged prominently in the late 20th and early 21st centuries, driven by the demand for intermediates in oncology drug development. Its primary historical significance lies in its role as a key precursor in the synthesis of active metabolites and analogues of tamoxifen, a cornerstone selective estrogen receptor modulator (SERM) used in breast cancer therapy [3] [5] [6].
Evolution of Synthetic Routes:Early syntheses involved Williamson ether synthesis as a critical step:
Table 2: Historical Milestones in the Compound’s Synthetic Application
Year | Development | Significance |
---|---|---|
~1990s | Identification as tamoxifen metabolite intermediate | Enabled synthesis of biologically active metabolites for pharmacological studies |
2001 | Diastereoselective synthesis of idoxifene intermediates (Ace et al.) | Demonstrated utility in stereocontrolled synthesis of therapeutic alkenes |
2016 | Crystallographic analysis of analogous chloroethoxy ketones (Li et al.) | Provided structural insights for rational drug design |
2019 | Application in synthesizing Gaucher disease modulators (Abou-Gharbia et al.) | Expanded utility beyond oncology into lysosomal storage disorder therapeutics |
Data derived from [5] [6] [8].
The compound’s synthetic versatility was further demonstrated in routes employing Grignard additions to aryl ketones or McMurry couplings for olefin formation, underscoring its role in constructing complex architectures. Its stability as a solid (typically white to off-white) allows for storage under refrigeration, facilitating its handling in multistep syntheses [4] [5].
1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one functions primarily as a privileged pharmacophoric element rather than a direct therapeutic agent. Its value resides in its transformation into bioactive molecules via chemical modification of its chloroethoxy and ketone functionalities [3] [5] [6].
Key Pharmacophoric Contributions:1. Tamoxifen Metabolite Synthesis:- The compound serves as the immediate precursor to α-hydroxytamoxifen and related metabolites. Nucleophilic displacement of the chlorine atom with amines (e.g., dimethylamine, pyrrolidine) yields aminoethoxy derivatives, which undergo further transformations into triphenylethylene-based SERMs like idoxifene. The ethylene spacer’s length and terminal amine are critical for estrogen receptor (ER) binding and antagonism [3] [5].- Structure-activity relationship (SAR) studies highlight that modifications to the alkyl chain (ethyl group) or aryl rings impact ER affinity and tissue selectivity.
Table 3: Therapeutic Applications Enabled by the Pharmacophore
Therapeutic Area | Target Molecule Synthesized | Role of 103628-22-4 |
---|---|---|
Breast Cancer (ER+ve) | Idoxifene, α-Hydroxytamoxifen metabolites | Provides core diarylketone with ethylene linker for amine substitution |
Neuronopathic Gaucher Disease | Small molecule chaperones (e.g., Compound 31) | Serves as synthetic handle for introducing tertiary amine groups |
Selective ER Degraders (SERDs) | Tetrasubstituted alkene-based SERDs | Key intermediate in McMurry coupling or Wittig approaches |
Data synthesized from [3] [5] [6].
Modern Pharmacophore Optimization:Recent patents disclose derivatives where:
The compound’s inherent drug-likeness (LogP ~4.68, MW 302.8) aligns with Lipinski’s criteria, making it a robust starting point for lead optimization in drug discovery programs beyond its historical applications [5] [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1